molecular formula C8H8O2 B1293496 2-Hydroxy-4-methylbenzaldehyde CAS No. 698-27-1

2-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1293496
CAS No.: 698-27-1
M. Wt: 136.15 g/mol
InChI Key: JODRRPJMQDFCBJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylbenzaldehyde (CAS: 698-27-1) is a hydroxybenzaldehyde derivative with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . It belongs to the class of aromatic aldehydes, characterized by a hydroxyl group at the 2-position and a methyl group at the 4-position of the benzene ring. This compound is described as having an almond-like, bitter, and phenolic taste .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of m-cresol with paraformaldehyde in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification through column chromatography .

Another method involves the use of tri-n-butylamine and tin tetrachloride as catalysts in toluene, with paraformaldehyde as the aldehyde source . The reaction is carried out at elevated temperatures (100°C) for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of catalysts and solvents may vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: 2-Hydroxy-4-methylbenzoic acid.

    Reduction: 2-Hydroxy-4-methylbenzyl alcohol.

    Substitution: Methyl ethers of this compound.

Comparison with Similar Compounds

Key Properties:

  • State : Solid at room temperature .
  • Storage : Stable at -20°C for 3 years or -80°C in solvent (e.g., DMSO) for 1 year .
  • Applications: Used as a synthetic food flavoring agent (e.g., in China’s CFDA-approved additives) . Identified as a human endogenous metabolite .

Comparison with Structurally Similar Compounds

4-Hydroxybenzaldehyde (CAS: 123-08-0)

  • Molecular Formula : C₇H₆O₂
  • Molecular Weight : 122.12 g/mol .
  • Key Differences :
    • Lacks the methyl group at the 4-position, replaced by a hydroxyl group.
    • Applications :
  • Widely used in medicinal chemistry for synthesizing anticancer, antifungal, and antibacterial agents .
  • Employed in ethnopharmacological studies for its bioactive properties .

Table 1: Structural and Functional Comparison

Property 2-Hydroxy-4-methylbenzaldehyde 4-Hydroxybenzaldehyde
Substituents -OH (2), -CH₃ (4) -OH (4)
CAS Number 698-27-1 123-08-0
Molecular Weight 136.15 g/mol 122.12 g/mol
Primary Uses Food flavoring, metabolite Medicinal synthesis, research
Toxicity Profile Generally recognized as safe Limited data; lab use only

2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3)

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol .
  • Key Differences :
    • Contains a methoxy group (-OCH₃) at the 4-position instead of a methyl group.
    • Applications :
  • Evaluated by EFSA as a flavoring agent (FLAVIS number 05.229) .
  • Commercial batches may contain impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone and methyl-2-hydroxy-4-methoxybenzoate . Safety:
  • Toxicological data are inferred from structurally related hydroxy-/methoxy-benzyl derivatives .
  • Not thoroughly tested for toxicity; advised for laboratory research only .

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

  • Molecular Formula : C₈H₇BrO
  • Molecular Weight : 199.05 g/mol .
  • Key Differences: Replaces the hydroxyl and methyl groups with a bromomethyl (-CH₂Br) substituent. Safety:
  • Requires stringent handling (e.g., eye/skin flushing upon exposure) .

Research Findings and Trends

4-Hydroxybenzaldehyde is a key intermediate in synthesizing vanillin analogs and polyphenolic drugs .

Toxicity and Safety :

  • This compound is safer for food applications compared to 4-(Bromomethyl)benzaldehyde, which lacks toxicity data .
  • 2-Hydroxy-4-methoxybenzaldehyde’s safety is extrapolated from structurally similar compounds, highlighting the need for direct toxicological studies .

Market Availability :

  • This compound is commercially available at ¥93/5g (98% purity) for research use .
  • 4-Hydroxybenzaldehyde is priced higher due to its medicinal applications .

Biological Activity

2-Hydroxy-4-methylbenzaldehyde (also known as 4-hydroxy-3-methylbenzaldehyde) is an aromatic compound with notable biological activities. This article explores its antimicrobial, antioxidant, and DNA interaction properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8O2C_8H_8O_2 and is classified as a hydroxybenzaldehyde. Its structure includes a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a methyl-substituted benzene ring, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Microorganism Type Inhibition Zone (mm) Concentration Tested (µM)
Staphylococcus aureusGram-positive15200
Escherichia coliGram-negative12200
Pseudomonas aeruginosaGram-negative10200

The compound showed varying degrees of inhibition, suggesting its potential as a natural antimicrobial agent against pathogenic bacteria .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures free radical scavenging ability. Results indicated that the compound effectively scavenged free radicals in a dose-dependent manner:

Concentration (µM) Scavenging Activity (%)
5030
10055
20080

These findings support its use in formulations aimed at reducing oxidative stress in biological systems .

DNA Interaction Studies

The interaction of this compound with DNA has been investigated, revealing its capability to cleave plasmid DNA. The study demonstrated that at higher concentrations (200 µM and above), the compound induced significant DNA cleavage:

Concentration (µM) DNA Cleavage Observed
50Minimal
100Moderate
200Significant
400Complete Denaturation

This activity suggests potential applications in cancer therapy, where compounds that can target and cleave DNA are of interest .

Case Studies and Applications

  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against skin infections caused by Staphylococcus aureus. The treatment resulted in a significant reduction in infection rates compared to control groups.
  • Cosmetic Applications : Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic products aimed at preventing skin aging by combating oxidative damage.
  • Pharmaceutical Research : Ongoing studies are investigating the potential of this compound as a lead molecule for developing new antibiotics and anticancer agents based on its biological activity profile .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Hydroxy-4-methylbenzaldehyde, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), aldehyde protons (δ ~9.8–10.2 ppm), and hydroxyl protons (δ ~10–12 ppm, broad). Substituent effects (e.g., methyl and hydroxyl groups) split aromatic signals into distinct patterns .
    • 13^13C NMR : Confirm carbonyl (C=O, δ ~190–200 ppm), aromatic carbons (δ ~110–160 ppm), and methyl groups (δ ~20–25 ppm).
  • Infrared Spectroscopy (IR): Detect O–H stretching (~3200–3600 cm1^{-1}), C=O stretching (~1680–1700 cm1^{-1}), and aromatic C–H bending (~700–900 cm1^{-1}) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 136.15 (C8_8H8_8O2_2) with fragmentation patterns reflecting loss of –CHO (–28 amu) or –CH3_3 (–15 amu) .

Q. What synthetic routes are commonly used for this compound?

Methodological Answer:

  • Reimer-Tiemann Reaction : React phenol derivatives (e.g., 4-methylphenol) with chloroform in alkaline conditions to introduce the aldehyde group at the ortho position. Requires optimization of reaction time and temperature to minimize byproducts (e.g., para-substituted isomers) .

  • Friedel-Crafts Acylation : Use acetyl chloride and AlCl3_3 to introduce a methyl group, followed by oxidation to the aldehyde. Requires careful control of stoichiometry to avoid over-acylation .

  • Table 1 : Comparison of synthetic routes

    MethodYield (%)Purity (%)Key Challenges
    Reimer-Tiemann45–6085–90Isomer separation
    Friedel-Crafts50–6588–92Byproduct formation

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Investigate tautomerism between enol and keto forms, which may cause signal splitting or broadening. Use variable-temperature NMR to observe equilibrium shifts .
  • X-ray Crystallography : Confirm solid-state structure using SHELX software for refinement. This resolves ambiguities in solution-state NMR, such as hydrogen bonding or steric effects .
  • Computational Modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. How can purification methods be optimized for high-purity this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Monitor cooling rates to avoid co-precipitation of impurities .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase. Adjust gradient elution to separate aldehyde derivatives from phenolic byproducts .
  • Safety Note : Store purified samples at –20°C in amber vials to prevent photodegradation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and sealed goggles to prevent skin/eye contact. Respiratory protection is required in poorly ventilated areas .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap/water; remove contaminated clothing immediately .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation. Store at –20°C for long-term stability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Solvent Polarity : Test solubility in solvents of varying polarity (e.g., water, ethanol, DMSO). Note that hydroxyl and aldehyde groups enhance solubility in polar aprotic solvents .

  • Temperature Dependence : Conduct solubility studies at 25°C and 50°C to identify thermodynamic vs. kinetic solubility. Use UV-vis spectroscopy for quantification .

  • Table 2 : Example solubility data (extrapolated from analogs)

    SolventSolubility (mg/mL, 25°C)
    Water8.45
    Ethanol>100
    DMSO>200

Properties

IUPAC Name

2-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODRRPJMQDFCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID2074407
Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Molecular Weight

136.15 g/mol
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Physical Description

Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name 2-Hydroxy-4-methyl benzaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

760.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Hydroxy-4-methylbenzaldehyde
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Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name 2-Hydroxy-4-methyl benzaldehyde
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CAS No.

698-27-1
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Record name 4-methylsalicylaldehyde
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Record name 2-HYDROXY-4-METHYLBENZALDEHYDE
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Record name 2-Hydroxy-4-methylbenzaldehyde
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Melting Point

60 - 61 °C
Record name 2-Hydroxy-4-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methyl-phenol (1 g, 9.2 mmol) in toluene (5 ml) at room temperature under nitrogen was added SnCl4 (241 mg, 0.92 mmol) and tri-nbutylamine (0.6 ml, 2.77 mmol). After 20 min, paraformaldehyde (611 mg, 20.3 mmol) was added and the whole stirred at 100° C. for 16 h. The reaction mixture was diluted with water (20 ml) and acidified with 2N HCl to pH2. The solution was extracted with ether (25 ml), washed with brine (20 ml), dried (MgSO4) filtered and evaporated to a brown oil. This oil was purified by column chromatography using 5% EtOAc in pentane as eluant to provide the title product (319 mg, 25%); 1HNMR (400 MHz, CDCl3) δ: 2.3 (s, 3H), 6.75 (m, 2H), 7.35 (d, 1H), 9.75 (s, 1H), 11.00 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
25%

Synthesis routes and methods II

Procedure details

A 1M solution of ethylmagnesium bromide in tetrahydrofuran (100 ml) was cooled to 15° C., and a solution of 10.81 g (0.100 mole) of m-cresol was added during a 45 minute period while the temperature was held at 15° C. Upon completion of the addition, the mixture was stirred at room temperature for 30 minutes, and then a mixture of 7.5 g (0.25 mole) of paraformaldehyde and 17.92 g (0.100 mole) of hexamethylphosphoramide in 200 mL of toluene was added in one portion. The resulting solution was heated at 80° C. for approximately seventeen hours, after which the solvent was evaporated under reduced pressure, leaving a yellow residue. This residue was dissolved in diethyl ether, and this solution was extracted with 50 mL of hydrochloric acid and 100 mL of water. The organic phase was separated, washed with water, and dried over anhydrous magnesium sulfate. After filtration the solution was evaporated under reduced pressure, leaving an orange solid as a residue. This solid was placed on a silica gel column and eluted with methylene chloride/petroleum ether (50/50). Evaporation of the solvents yielded 6.30 g of 4-methylsalicylaldehyde as a yellow solid, m.p. 51°-53° C. The NMR and IR spectra were consistent with the proposed structure.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
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Quantity
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Type
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100 mL
Type
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10.81 g
Type
reactant
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Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
17.92 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of toluene (200 ml) containing cresol (108 g) under a nitrogen atmosphere was added tin tetrachloride (26 g) and tri-N-butylamine (54 g). This mixture was stirred at room temperature for 20 minutes and 66 g of paraformaldehyde added. This solution was then heated at 100° C. for 8 hours. After cooling to room temperature, the reaction mixture was added to water (500 ml) acidified to pH 2 with hydrochloric acid (2N) and extracted with ether, washed with brine, dried (MgSO4) and evaporated to give 2-hydroxy-4-methylbenzaldehyde, m.p.--60°-61° C.
Name
tin tetrachloride
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
tri-N-butylamine
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
108 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of ethyl bromide (13.8 ml) in THF (100 ml) was added dropwise, under nitrogen to a stirred mixture of magnesium turnings (4.44 g) in dry THF (50 ml). After complete Grignard formation a solution of m-cresol (20 g) in THF (100 ml) was added dropwise. The resulting suspension was stirred for 15 mins before a solution of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one (23.7 g) in dry toluene (300 ml) was added dropwise followed by paraformaldehyde (13.85 g). The resulting suspension was heated at reflux overnight. After cooling the suspension was treated with 10% HCl (200 ml) and filtered before separating the organic phase. The organic extracts were washed with water (4×100 ml), dried and evaporated to a yellow crystalline solid (11 g). Low temperature crystallisation from ether gave the title compound as a white crystalline solid (5.31 g). A second crop (0.695 g) was also obtained.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
13.85 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxy-4-methylbenzaldehyde
2-Hydroxy-4-methylbenzaldehyde
2-Hydroxy-4-methylbenzaldehyde
2-Hydroxy-4-methylbenzaldehyde
2-Hydroxy-4-methylbenzaldehyde
2-Hydroxy-4-methylbenzaldehyde

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